Vitamin D2 Tosylate
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Overview
Description
Vitamin D2 Tosylate is a derivative of ergocalciferol (Vitamin D2), which is a type of vitamin D found in food and used as a dietary supplement. This compound is synthesized by the tosylation of Vitamin D2, which involves the introduction of a tosyl group (p-toluenesulfonyl group) to the molecule. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2 Tosylate typically involves the reaction of Vitamin D2 with tosyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Vitamin D2 Tosylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify its structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
Vitamin D2 Tosylate has a wide range of applications in scientific research, including:
Mechanism of Action
Vitamin D2 Tosylate exerts its effects through the same pathways as Vitamin D2. It is metabolized in the liver to 25-hydroxyvitamin D2 and then in the kidneys to the biologically active form, 1,25-dihydroxyvitamin D2. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .
Comparison with Similar Compounds
Vitamin D3 (Cholecalciferol): Another form of vitamin D, which is synthesized in the skin upon exposure to sunlight and has similar biological functions.
Calcifediol (25-hydroxyvitamin D): The main circulating form of vitamin D, used to assess vitamin D status in the body.
Calcitriol (1,25-dihydroxyvitamin D): The active form of vitamin D that exerts its effects by binding to the VDR.
Uniqueness: Vitamin D2 Tosylate is unique due to its enhanced stability and solubility compared to other forms of vitamin D. This makes it particularly useful in research and industrial applications where these properties are advantageous .
Biological Activity
Vitamin D2 Tosylate, a derivative of ergocalciferol (vitamin D2), is gaining attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized from vitamin D2 and is primarily used in research settings for its role in vitamin D metabolism. It acts as an intermediate in chemical synthesis and is also studied for its effects on cellular processes related to vitamin D .
This compound undergoes metabolic conversion in the liver to 25-hydroxyvitamin D2 and subsequently in the kidneys to 1,25-dihydroxyvitamin D2, the active form. This active metabolite binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression associated with calcium and phosphate homeostasis, immune function, and cell proliferation .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Calcium Homeostasis : By regulating the absorption of calcium in the intestines and reabsorption in the kidneys, it plays a critical role in maintaining serum calcium levels.
- Immune Function : Vitamin D metabolites influence immune responses, potentially modulating the activity of both innate and adaptive immune systems .
- Cell Proliferation : It has been shown to affect cell growth and differentiation, which is particularly relevant in cancer research .
1. Comparative Effectiveness of Vitamin D2 vs. Vitamin D3
A study compared the effectiveness of parenteral supplementation of vitamin D2 with vitamin D3. Results indicated that while both forms significantly increased serum vitamin D levels, vitamin D3 was more effective than vitamin D2 in raising serum concentrations .
Treatment Group | Mean Increase (ng/ml) | Statistical Significance |
---|---|---|
Vitamin D2 Injection | 3.2 | p < 0.05 |
Vitamin D3 Injection | 6.1 | p < 0.01 |
Combination (D3 Injection + D2 Tablet) | 5.6 | p < 0.01 |
2. Acute Metabolic Changes
A study on acute changes following high-dose vitamin D2 supplementation found significant alterations in vitamin D binding protein (DBP) levels and increased catabolism to 24,25-dihydroxyvitamin D . This may impact the bioavailability of active metabolites.
Parameter | Before Treatment | After Treatment |
---|---|---|
Serum DBP Levels | Baseline | Increased |
Serum 24,25-Dihydroxyvitamin D | Baseline | Increased |
3. Bioactivity Against Tumor Cell Lines
Research evaluating the bioactivity of vitamin D2-enriched extracts against various human tumor cell lines demonstrated varying degrees of cytotoxicity. The extract showed effective activity against gastric cancer cells (AGS) with a GI50 value of 82 µg/mL .
Cell Line | GI50 Value (µg/mL) |
---|---|
MCF-7 (Breast Adenocarcinoma) | >400 |
NCI-H460 (Non-Small Cell Lung) | 293 |
AGS (Gastric Cancer) | 82 |
CaCo-2 (Colorectal Adenocarcinoma) | 377 |
Case Studies
In a case study focusing on surplus mushroom production, researchers extracted vitamin D2-enriched extracts and assessed their bioactivity using several human tumor cell lines. The findings highlighted the potential application of these extracts in cancer treatment strategies .
Properties
CAS No. |
72204-99-0 |
---|---|
Molecular Formula |
C₃₅H₅₀O₃S |
Molecular Weight |
550.83 |
Synonyms |
Ergocalciferol p-Toluenesulfonate; (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol 4-Methylbenzenesulfonate; (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]eth |
Origin of Product |
United States |
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